(6-Bromoquinolin-4-yl)methanamine
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Overview
Description
(6-Bromoquinolin-4-yl)methanamine is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and an amine group at the 4th position of the quinoline ring makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromoquinolin-4-yl)methanamine typically involves the bromination of quinoline followed by the introduction of the methanamine group. One common method involves the following steps:
Bromination of Quinoline: Quinoline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 6th position.
Introduction of Methanamine Group: The brominated quinoline is then reacted with formaldehyde and ammonia or a primary amine under reductive amination conditions to introduce the methanamine group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(6-Bromoquinolin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, and palladium-catalyzed cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoline N-oxides, while substitution reactions can yield various quinoline derivatives with different functional groups.
Scientific Research Applications
(6-Bromoquinolin-4-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Mechanism of Action
The mechanism of action of (6-Bromoquinolin-4-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the methanamine group can influence the compound’s binding affinity and specificity for these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound without the bromine and methanamine groups.
6-Bromoquinoline: Similar structure but lacks the methanamine group.
4-Aminoquinoline: Similar structure but lacks the bromine atom.
Uniqueness
(6-Bromoquinolin-4-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(6-bromoquinolin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H,6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXGHKUIFVSGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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